3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to the one described, particularly those incorporating 1,3,4-oxadiazole and benzo[b]thiophene moieties, have been synthesized and evaluated for their antimicrobial properties. For instance, Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new derivatives featuring the 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol structure. Their work highlights the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound of interest, particularly in the use of sulfonyl and aromatic groups, indicates their potential as selective class III agents in cardiac electrophysiology. Morgan et al. (1990) described the synthesis and evaluation of such compounds, underscoring their relevance in the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Derivatives incorporating elements of the compound's structure have been investigated for their anticancer activity. Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer efficacy against various cancer cell lines. Their findings highlight the promise of these compounds in oncology research (Ravinaik et al., 2021).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds using thiophene derivatives as starting materials is an area of significant interest, potentially relevant to the synthesis of the compound . Sharba et al. (2005) discussed the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, illustrating the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic structures (Sharba et al., 2005).
Synthesis and Biological Activities of Benzo[b]thiophene Derivatives
Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities. Their work underscores the broad spectrum of pharmacological properties associated with benzo[b]thiophene-containing molecules, relevant to the structural framework of the compound in focus (Isloor et al., 2010).
Mechanism of Action
While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S2/c20-16-13-8-4-5-9-14(13)28-17(16)18(24)21-19-23-22-15(27-19)10-11-29(25,26)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCDGZDFLVOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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